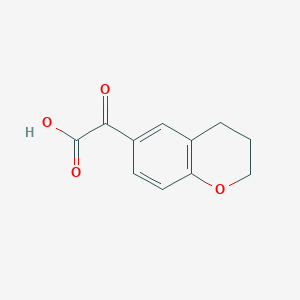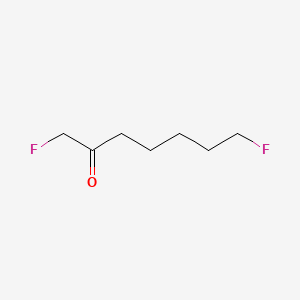
2-Heptanone, 1,7-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Difluoroheptan-2-one: is an organic compound with the molecular formula C7H12F2O It is a ketone with two fluorine atoms attached to the first and seventh carbon atoms in a heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,7-Difluoroheptan-2-one can be synthesized through various methods. One common approach involves the fluorination of heptan-2-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of heptan-2-one in an inert solvent like dichloromethane. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of 1,7-difluoroheptan-2-one may involve continuous flow processes to ensure high efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination , can also be employed to achieve large-scale production. These methods offer advantages in terms of selectivity, safety, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1,7-Difluoroheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 1,7-difluoroheptan-2-one can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atoms in 1,7-difluoroheptan-2-one can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1,7-Difluoroheptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their chemical stability and biological activity.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.
Medicine: Fluorinated compounds like 1,7-difluoroheptan-2-one are explored for their potential as pharmaceutical agents due to their improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and enhanced performance in specific applications.
Wirkmechanismus
The mechanism of action of 1,7-difluoroheptan-2-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity to biological targets. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. This can lead to increased potency and selectivity in biological systems.
Vergleich Mit ähnlichen Verbindungen
1,1,3,5,7,7-Hexanitro-3,5-diazaheptane: This compound shares a similar heptane backbone but with different functional groups, leading to distinct chemical properties and applications.
1,1-Difluoroethane: Another fluorinated compound with different chain length and functional groups, used primarily as a refrigerant.
Uniqueness: 1,7-Difluoroheptan-2-one is unique due to its specific placement of fluorine atoms, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the terminal positions of the heptane chain can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
333-06-2 |
|---|---|
Molekularformel |
C7H12F2O |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
1,7-difluoroheptan-2-one |
InChI |
InChI=1S/C7H12F2O/c8-5-3-1-2-4-7(10)6-9/h1-6H2 |
InChI-Schlüssel |
ONBDJQNIAOQQGT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)CF)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


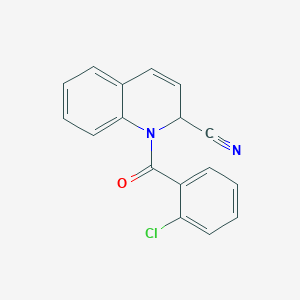

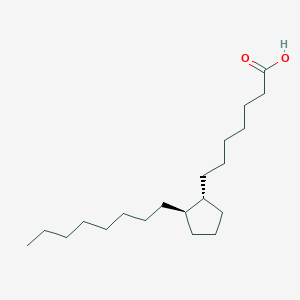
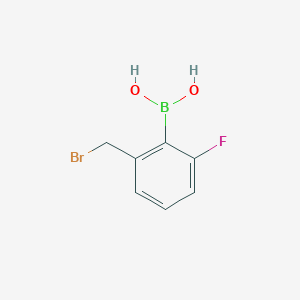
![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
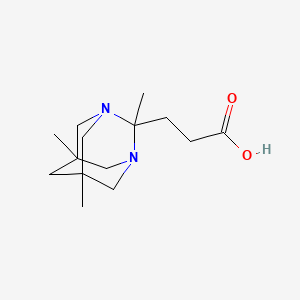
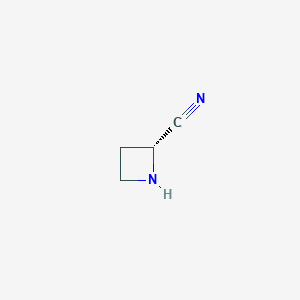
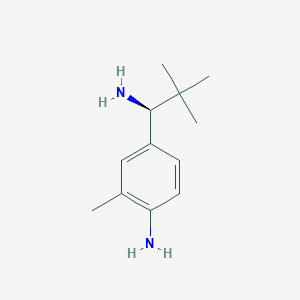
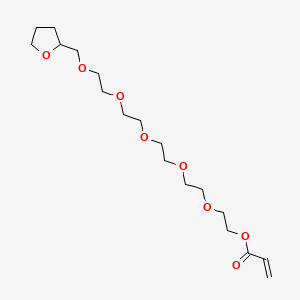
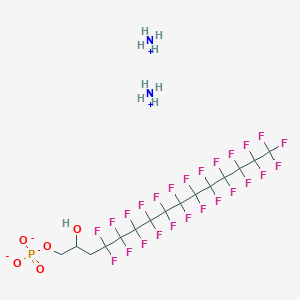
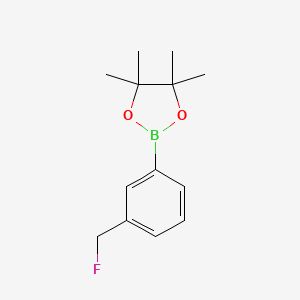
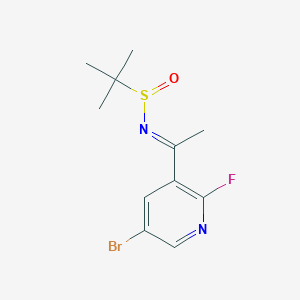
![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
